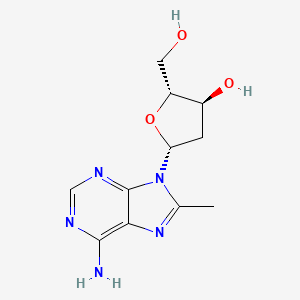
(2R,3S,5R)-5-(6-amino-8-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R,3S,5R)-5-(6-amino-8-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol” is a nucleoside analog, which is a type of molecule that mimics the structure of naturally occurring nucleosides Nucleosides are the building blocks of nucleic acids, such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves the coupling of a purine or pyrimidine base with a sugar moiety. The compound can be synthesized through a multi-step process that includes:
Glycosylation: The attachment of the purine base to a protected sugar derivative.
Deprotection: Removal of protecting groups to yield the final nucleoside analog.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale chemical synthesis using automated equipment. The process must be carefully controlled to ensure high purity and yield. Common methods include:
Solid-phase synthesis: A technique where the compound is assembled on a solid support.
Enzymatic synthesis: Using enzymes to catalyze the formation of the nucleoside analog.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and stability under various conditions.
Biology
In biology, nucleoside analogs are used to study DNA and RNA synthesis. They can be incorporated into nucleic acids, allowing researchers to track and analyze genetic processes.
Medicine
In medicine, nucleoside analogs are used as antiviral and anticancer agents. They can inhibit the replication of viruses and the proliferation of cancer cells by interfering with nucleic acid synthesis.
Industry
In industry, these compounds are used in the production of pharmaceuticals and as research tools in biotechnology.
Mechanism of Action
The mechanism of action of nucleoside analogs involves their incorporation into nucleic acids, where they disrupt normal synthesis and function. This can lead to the inhibition of viral replication or the induction of cell death in cancer cells. The molecular targets include DNA and RNA polymerases, as well as other enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure.
Zidovudine: An antiviral nucleoside analog used to treat HIV.
Gemcitabine: A nucleoside analog used in cancer therapy.
Uniqueness
The compound “(2R,3S,5R)-5-(6-amino-8-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol” is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C11H15N5O3 |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(6-amino-8-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3/c1-5-15-9-10(12)13-4-14-11(9)16(5)8-2-6(18)7(3-17)19-8/h4,6-8,17-18H,2-3H2,1H3,(H2,12,13,14)/t6-,7+,8+/m0/s1 |
InChI Key |
IJRWMSFJUAOOAR-XLPZGREQSA-N |
Isomeric SMILES |
CC1=NC2=C(N=CN=C2N1[C@H]3C[C@@H]([C@H](O3)CO)O)N |
Canonical SMILES |
CC1=NC2=C(N=CN=C2N1C3CC(C(O3)CO)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


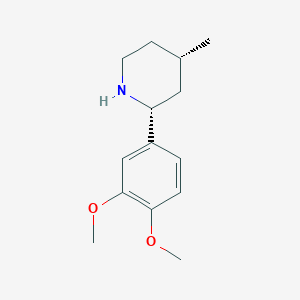
![Tert-butyl 2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-B]pyridin-6-YL)acetate](/img/structure/B13929800.png)
![1,1-Dimethylethyl 4-{[(6-bromo-3-pyridinyl)oxy]methyl}-1-piperidinecarboxylate](/img/structure/B13929805.png)
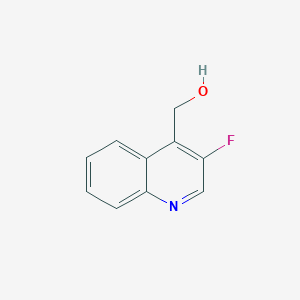
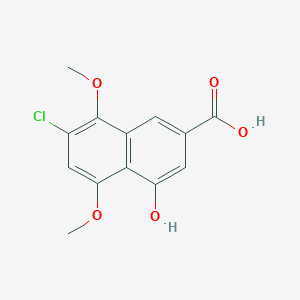
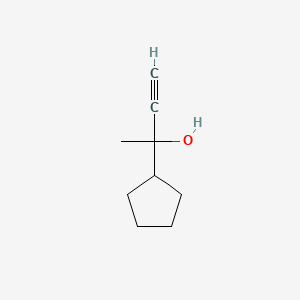
![6-Amino-7-chlorobenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13929822.png)
![N-(3,4-dichlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13929826.png)
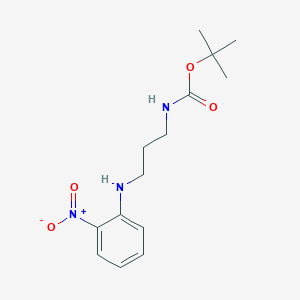

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B13929843.png)


![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethan-1-ol](/img/structure/B13929864.png)
